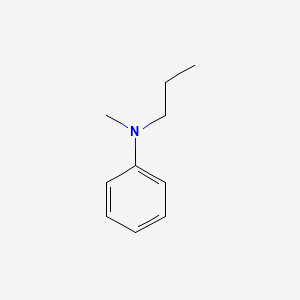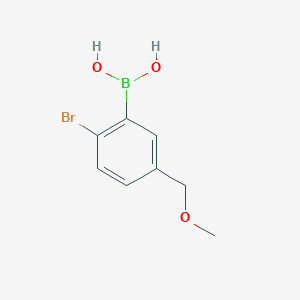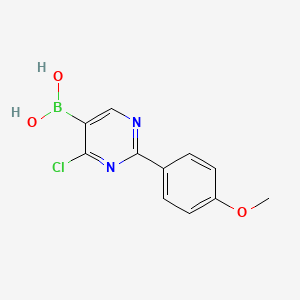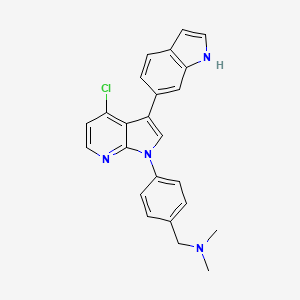
Mpo-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mpo-IN-1 is a potent, orally active, and irreversible indole-containing inhibitor of myeloperoxidase. Myeloperoxidase is an enzyme predominantly found in neutrophils and is involved in the body’s immune response by producing reactive oxygen species to kill pathogens. This compound has shown significant potential in inhibiting myeloperoxidase activity, making it a valuable compound for scientific research and potential therapeutic applications .
准备方法
The synthesis of Mpo-IN-1 involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Core: The indole core is then functionalized with various substituents to achieve the desired chemical structure of this compound. This step may involve reactions such as halogenation, alkylation, or acylation.
Final Coupling Reaction: The functionalized indole core is coupled with other chemical moieties to form the final this compound compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
Mpo-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can convert this compound to its reduced form. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated forms .
科学研究应用
Mpo-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of myeloperoxidase and its effects on various chemical reactions.
Biology: In biological research, this compound is used to investigate the role of myeloperoxidase in immune responses and inflammation. It helps in understanding how myeloperoxidase contributes to the body’s defense mechanisms.
Medicine: this compound has potential therapeutic applications in treating diseases associated with excessive myeloperoxidase activity, such as cardiovascular diseases, neurodegenerative diseases, and certain cancers.
Industry: In the industrial sector, this compound can be used in the development of new drugs and therapeutic agents targeting myeloperoxidase .
作用机制
Mpo-IN-1 exerts its effects by irreversibly inhibiting myeloperoxidase. The compound binds to the active site of myeloperoxidase, preventing the enzyme from catalyzing the formation of reactive oxygen species. This inhibition reduces the oxidative stress and inflammation associated with myeloperoxidase activity. The molecular targets of this compound include the heme group and specific amino acid residues within the active site of myeloperoxidase .
相似化合物的比较
Mpo-IN-1 is unique compared to other myeloperoxidase inhibitors due to its irreversible binding and high potency. Similar compounds include:
4-Aminobenzoic Acid Hydrazide: Another myeloperoxidase inhibitor, but with a different mechanism of action.
AECTPPO: A potent myeloperoxidase inhibitor with a different chemical structure.
Thioxo-pyrrolo-pyrimidinone Derivatives: These compounds also inhibit myeloperoxidase but differ in their chemical structure and binding properties.
This compound stands out due to its irreversible inhibition and high specificity for myeloperoxidase, making it a valuable tool for research and potential therapeutic applications .
属性
分子式 |
C24H21ClN4 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC 名称 |
1-[4-[4-chloro-3-(1H-indol-6-yl)pyrrolo[2,3-b]pyridin-1-yl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C24H21ClN4/c1-28(2)14-16-3-7-19(8-4-16)29-15-20(23-21(25)10-12-27-24(23)29)18-6-5-17-9-11-26-22(17)13-18/h3-13,15,26H,14H2,1-2H3 |
InChI 键 |
MEHXWAPPUMNIFQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=C(C=C1)N2C=C(C3=C(C=CN=C32)Cl)C4=CC5=C(C=C4)C=CN5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
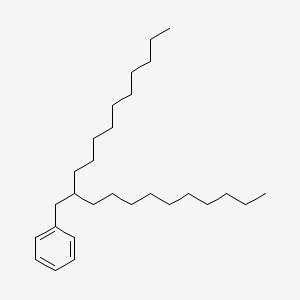
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)
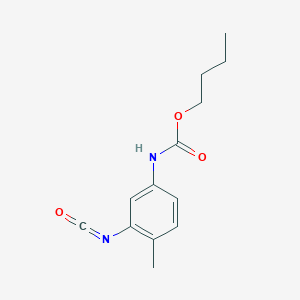

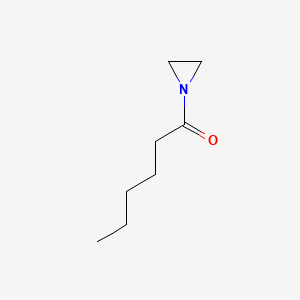
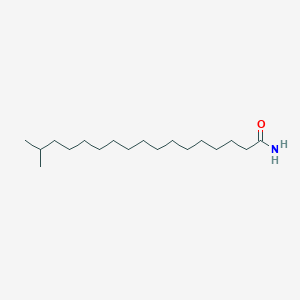
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)

